beta-Neuroprotectin
Description
Contextualizing Neuroprotection in Neurological Disorders
Neuroprotection encompasses mechanisms and strategies aimed at defending the central nervous system (CNS) against injury arising from acute events like trauma or stroke, as well as chronic neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. nih.gov Neurological disorders represent significant causes of morbidity and mortality globally, with increasing prevalence, particularly neurodegenerative diseases associated with an aging population. mdpi.com This growing burden underscores the urgent need for novel therapeutic approaches capable of halting or reversing neuronal loss by targeting the underlying factors contributing to neurodegeneration and cell death. mdpi.com
Evolution of Research into Endogenous and Exogenous Neuroprotective Agents
Research into neuroprotection has evolved to explore both endogenous compounds produced by the body and exogenous agents from external sources. Efforts have focused on identifying compounds that can cross the blood-brain barrier and exert protective effects within the brain through various mechanisms, including anti-apoptotic, anti-inflammatory, and antioxidant properties. mdpi.com The repurposing of existing drugs and the exploration of natural products are considered efficient approaches in the search for neuroprotective agents. nih.govfrontiersin.org While traditional drug discovery for neurological disorders is challenging, emerging evidence supports the potential of various compounds to alleviate symptoms and provide neuroprotection in experimental models. nih.govfrontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2R)-2-aminopropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N8O10/c1-9-20(6)30(45-36(54)26(15-19(4)5)44-35(53)28(17-29(47)48)42-32(50)21(7)38)37(55)40-22(8)33(51)43-27(16-23-10-12-24(46)13-11-23)34(52)41-25(31(39)49)14-18(2)3/h10-13,18-22,25-28,30,46H,9,14-17,38H2,1-8H3,(H2,39,49)(H,40,55)(H,41,52)(H,42,50)(H,43,51)(H,44,53)(H,45,54)(H,47,48)/t20-,21+,22-,25-,26-,27-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPCKMOYWNFHCN-ZVTNDOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155616 | |
| Record name | beta-Neuroprotectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127634-29-1 | |
| Record name | beta-Neuroprotectin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127634291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Neuroprotectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Neuroprotectin D1 Npd1 : an Endogenous Docosanoid with Neuroprotective Properties
Historical Context of NPD1 Discovery and Biological Identification
The discovery and biological identification of NPD1 emerged from research into the mechanisms of cell survival in the central nervous system, particularly in response to injury and neurodegeneration nih.govocl-journal.orgcapes.gov.br. The significance of the selective enrichment of omega-3 essential fatty acids, specifically DHA, in neural tissues prompted investigations into their metabolic products and functions nih.gov.
NPD1 was first characterized in mouse brain during ischemia/reperfusion and subsequently identified in human retinal pigment epithelial (RPE) cells jci.orgnih.gov. Its neuroprotective properties were highlighted by its ability to counteract leukocyte infiltration and proinflammatory gene expression in brain ischemia-reperfusion and inhibit cytokine-mediated cyclooxygenase-2 (COX-2) expression nih.gov. The name "neuroprotectin D1" was proposed based on its observed neuroprotective bioactivity in brain ischemia-reperfusion and oxidatively stressed RPE cells, as well as its potent ability to inactivate proapoptotic and proinflammatory signaling nih.gov. "D1" signifies that it was the first identified mediator derived from DHA nih.gov. The structure of NPD1 was elucidated using lipidomic analysis techniques such as LC-MS/MS jci.orgpnas.org.
Biosynthesis and Metabolic Pathways of NPD1
NPD1 is biosynthesized from its precursor molecule, docosahexaenoic acid (DHA), through a series of enzymatic steps researchgate.netresearchgate.net. This process is initiated when DHA is released from membrane phospholipids (B1166683) pnas.orgresearchgate.net.
Docosahexaenoic Acid (DHA) as a Precursor Molecule
Docosahexaenoic acid (DHA; 22:6n-3) is an omega-3 essential fatty acid that is highly concentrated in the phospholipids of the nervous system, including the brain and retina nih.govwikipedia.org. DHA serves as the primary precursor for the biosynthesis of NPD1 jci.orgahajournals.org. The release of free (unesterified) DHA from membrane phospholipids is a crucial initial step in the NPD1 biosynthetic pathway researchgate.net. This release is mediated by the action of phospholipase A2 (PLA2) enzymes jci.orgpnas.orgresearchgate.net.
Enzymatic Derivation Mechanisms (e.g., 15-lipoxygenase activity)
Following the release of free DHA, enzymatic oxygenation pathways lead to the formation of NPD1 nih.gov. A key enzyme involved in this process is 15-lipoxygenase-1 (15-LOX-1) nih.govocl-journal.org. The conversion of DHA to NPD1 is catalyzed by a 15-lipoxygenase-like activity pnas.org.
The proposed biosynthetic pathway involves 15-LOX-1 catalyzing the synthesis of 17S-hydroperoxy-DHA (17S-HpDHA) from DHA nih.gov. Subsequently, a lipoxygenase isozyme is proposed to abstract a hydrogen atom from C12 of 17S-HpDHA, leading to a radical intermediate nih.gov. This intermediate is then dehydrated to form a 16S,17S-epoxide intermediate, which is enzymatically hydrolyzed to generate NPD1 pnas.orgnih.gov. Human 15-LOX-1 has been shown to catalyze the formation of the 17S-HpDHA intermediate and the 16S,17S-epoxyDHA intermediate in vitro nih.gov. While 15-LOX-1 is a primary enzyme implicated, other lipoxygenase isozymes, such as human 12-LOX and 15-LOX-2, could also potentially contribute to NPD1 production due to their reactivity with DHA nih.gov.
Regulation of NPD1 Biosynthesis under Physiological and Pathological Conditions
NPD1 biosynthesis is a regulated process that can be influenced by various physiological and pathological conditions jci.orgpnas.org. Oxidative stress is a trigger for NPD1 synthesis in cells like human RPE cells nih.govpnas.org. Brain ischemia-reperfusion also induces the synthesis of NPD1 nih.govnih.gov. In human neural cells, soluble amyloid precursor protein-alpha (sAPPα), a neurotrophic peptide, has been shown to stimulate NPD1 biosynthesis from DHA jci.orgjci.org. Interleukin-1 beta (IL-1β) can also stimulate the release of DHA and the synthesis of NPD1 in RPE cells pnas.org.
Conversely, in pathological conditions such as Alzheimer's disease (AD), there is a significant reduction in NPD1 content in affected brain regions like the CA1 region of the hippocampus jci.orgnih.gov. This decrease in NPD1 in AD hippocampus may be linked to alterations in the expression and regulation of key enzymes involved in its biosynthesis, such as cytosolic phospholipase A2 and 15-lipoxygenase jci.org. While cytosolic PLA2 abundance was found to be increased in AD hippocampus, 15-LOX-1 was decreased jci.org. Neurotrophins, particularly pigment epithelium-derived factor (PEDF), are also agonists for NPD1 synthesis nih.govcapes.gov.br. PEDF, in the presence of DHA, has been shown to increase NPD1 synthesis in human corneal epithelial cells, potentially through activation of 15-LOX-1 arvojournals.org.
Biological Distribution and Endogenous Expression Profiles of NPD1 in Neural Tissues
NPD1 is endogenously expressed and biologically distributed in various neural tissues, reflecting the high concentration of its precursor, DHA, in these areas nih.govwikipedia.org. It has been identified in human blood, glial cells, and mouse brain pnas.org. NPD1 is present in human RPE cells in culture pnas.org. In the brain, NPD1 is formed in regions such as the ipsilateral hippocampus following ischemia-reperfusion ahajournals.org.
Studies have shown detectable levels of NPD1 in human RPE cells in culture pnas.org. In aging human neural (HN) cells in primary culture, DHA is used as a precursor for NPD1 biosynthesis, with levels increasing over several weeks in culture jci.org. In the context of Alzheimer's disease, NPD1 content is dramatically reduced in the CA1 region of the hippocampus, a brain region significantly affected by the disease jci.orgnih.gov. This suggests a potential disruption in NPD1 homeostasis in neurodegenerative conditions jci.org. NPD1 has also been found in the retina and the nervous system ebi.ac.uk.
Cellular and Molecular Mechanisms of NPD1-Mediated Neuroprotection
NPD1 exerts its neuroprotective effects through a variety of cellular and molecular mechanisms, primarily involving the modulation of inflammatory and apoptotic pathways ebi.ac.ukplos.org.
One key mechanism is the inhibition of apoptosis, or programmed cell death pnas.org. NPD1 counteracts oxidative-stress-triggered apoptotic DNA damage and inhibits caspase-3 activation pnas.org. It also upregulates the expression of antiapoptotic proteins such as Bcl-2 and Bcl-xL, while decreasing the expression of proapoptotic proteins like Bax and Bad pnas.org. In human neural cells, NPD1 promotes the expression of antiapoptotic genes encoding Bcl-2, Bcl-xl, and Bfl-1(A1) jci.orgjci.org. This suggests that NPD1 induces a gene-expression program that favors cell survival by downregulating proapoptotic factors and upregulating antiapoptotic proteins jci.org.
NPD1 also possesses potent anti-inflammatory properties ebi.ac.ukplos.org. It inhibits cytokine-triggered proinflammatory COX-2 gene promoter induction pnas.org. In brain ischemia-reperfusion, NPD1 down-regulates leukocyte infiltration and proinflammatory signaling nih.gov. It can repress the activation of proinflammatory genes triggered by factors like amyloid-beta 42 (Aβ42) jci.org. NPD1 has been shown to inhibit NF-κB activation and COX-2 expression plos.orgnih.gov. In models of Aβ42 toxicity, microarray and Western blot analysis revealed that NPD1 downregulates pro-inflammatory genes such as COX-2, TNF-α, and B94 plos.org.
Furthermore, NPD1 influences the processing of amyloid precursor protein (APP), shifting it away from the amyloidogenic pathway that produces the toxic Aβ42 peptide plos.org. NPD1 decreases Aβ42 release and down-regulates the amyloidogenic processing of βAPP plos.org. It suppresses BACE1 activity and stimulates alpha-secretase (ADAM10) activity, thereby reducing Aβ42 peptide release plos.org.
Recent research also indicates that NPD1 can act as a ligand for the G protein-coupled receptor 37 (GPR37), which is expressed in various neural and glial cells, including oligodendrocytes biorxiv.org. This interaction may contribute to NPD1's biological actions in the brain, potentially through the modulation of GPCR signaling pathways involved in calcium dynamics and other cellular functions biorxiv.org. NPD1 has also been shown to upregulate the expression of Iduna (ring finger protein 146), a protective protein involved in DNA repair and protection against parthanatos, a form of programmed cell death ebi.ac.uklsuhsc.edu.
NPD1's neuroprotective effects have been observed in various experimental models of neurological conditions, including ischemic stroke, Alzheimer's disease, retinal degenerations, traumatic brain injury, and Parkinson's disease ebi.ac.uknih.govwikipathways.org. It has demonstrated the ability to promote neuronal survival, attenuate neuroinflammation, and support neural circuitry integrity nih.govnih.gov.
Here are some data points that can be presented in tables:
Table 1: Effect of NPD1 on Apoptotic and Proapoptotic Proteins in ARPE-19 Cells under Oxidative Stress
| Protein | Effect of NPD1 (vs. Oxidative Stress Alone) | Source |
| Bcl-2 | Upregulated | pnas.org |
| Bcl-xL | Upregulated | pnas.org |
| Bax | Decreased expression | pnas.org |
| Bad | Decreased expression | pnas.org |
| Caspase-3 | Inhibited activation | pnas.org |
Table 2: Effect of DHA and NPD1 on Anti-apoptotic Gene Expression in HN Cells
| Treatment (vs. Untreated Controls) | Bcl-2 Gene Expression | Bfl-1(A1) Gene Expression | Source |
| DHA | Upregulated (~2-fold) | Not specified | jci.org |
| NPD1 | Upregulated (~2.3-fold) | Upregulated (~3.4-fold) | jci.org |
Table 3: Effect of NPD1 on Pro-inflammatory Gene Expression in HNG Cells Stressed with Aβ42 Oligomer
| Gene | Effect of NPD1 (vs. Aβ42 Oligomer Alone) | Source |
| COX-2 | Down-regulation | plos.org |
| TNF-α | Down-regulation | plos.org |
| B94 | Down-regulation | plos.org |
Table 4: NPD1 Content in Human Hippocampus
| Brain Region | Condition | NPD1 Content (Relative) | Source |
| CA1 | Moderate to Severe AD | Dramatically reduced | jci.orgnih.gov |
| Thalamus | From same AD patients | Not reduced | jci.org |
| Occipital Lobe | From same AD patients | Not reduced | jci.org |
Table 5: Effect of PEDF on 15-LOX Expression and NPD1 Synthesis in Human Corneal Epithelial Cells
| Stimulus | Duration | 15-LOX Expression (vs. Control) | NPD1 Synthesis (vs. Control) | Source |
| PEDF | 24 h | 60-70% increase | 14-fold increase | arvojournals.org |
| PEDF | 48 h | 95-100% increase | No significant synthesis | arvojournals.org |
Table 6: Effect of NPD1 on Neutrophil Infiltration in Rabbit Corneas After Injury
| Treatment | Time After Injury | Neutrophil-positive cell staining (vs. Vehicle) | Source |
| NPD1 | 2 days | 60% reduction | arvojournals.org |
| PEDF+DHA | 2 days | 50% decrease | arvojournals.org |
| NPD1 | 4 days | 70% decrease | arvojournals.org |
Table 7: Effect of NPD1 on Neurite Outgrowth in Trigeminal Ganglia Cultures
| Treatment | Effect on Neurite Outgrowth (vs. Control) | Source |
| NPD1 | 3-fold increase | arvojournals.org |
| PEDF+DHA | 3-fold increase | arvojournals.org |
| LXA4 | No stimulation | arvojournals.org |
| 12(S)-HETE | No stimulation | arvojournals.org |
| 15(S)-HETE | No stimulation | arvojournals.org |
| NGF | Positive control | arvojournals.org |
Table 8: Effect of NPD1 on Spinal Microglia and Astrocyte Activation and Inflammatory Factor Expression in PNI Mice
| Marker/Factor | Effect of NPD1 (vs. Vehicle in PNI Mice) | Source |
| Spinal Microglia Activation | Decreased | nih.gov |
| Spinal Astrocyte Activation | Decreased | nih.gov |
| Inflammatory Factor Expression | Decreased in spinal dorsal horn | nih.gov |
| IBA-1+ macrophages in DRGs | Significant decrease | nih.gov |
Table 9: Effect of NPD1 on Gene Expression in Traumatic Brain Injury (TBI) Mice
| Gene Set | Effect of NPD1 (vs. TBI alone) | Source |
| TBI-downregulated genes (1414 genes) | Restored | biorxiv.org |
| TBI-upregulated genes (897 genes) | Downregulated | biorxiv.org |
| Genes related to "cytokine production" | Downregulated | biorxiv.org |
| Genes related to "inflammatory response" | Downregulated | biorxiv.org |
| Genes related to "immune response" | Downregulated | biorxiv.org |
| Genes related to "calcium ion homeostasis/concentration" | Implicated in pathways restored | biorxiv.org |
| Genes related to "GPCR signaling pathway" | Implicated in pathways restored | biorxiv.org |
| Genes related to "peptide receptor activity" | Implicated in pathways restored | biorxiv.org |
Anti-inflammatory Actions and Signaling Pathway Modulation
NPD1 actively participates in the resolution of inflammation by modulating various signaling pathways. plos.orgjci.org It downregulates the expression of pro-inflammatory genes and counteracts inflammatory signaling. karger.comjci.orgnih.gov
Inhibition of Pro-inflammatory Gene Expression (e.g., Cyclooxygenase-2, Tumor Necrosis Factor-alpha, Interleukin-1 beta)
NPD1 has been shown to inhibit the expression of key pro-inflammatory mediators, including Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). plos.orgjci.orgnih.govresearchgate.net Studies in human neural-glial (HNG) cells and retinal pigment epithelial (RPE) cells have demonstrated that NPD1 attenuates the Aβ42-induced elevation of COX-2 and TNF-α expression. plos.orgresearchgate.net It also counteracts cytokine-triggered pro-inflammatory COX-2 gene induction. pnas.org In ischemia-reperfusion-injured hippocampus and neural progenitor cells stimulated by IL-1β, NPD1 inhibits COX-2 induction. nih.govpnas.org
Modulation of Nuclear Factor Kappa B (NF-κB) Activation
NPD1 can modulate Nuclear Factor Kappa B (NF-κB) activation, a critical pathway involved in regulating the expression of numerous pro-inflammatory genes. pnas.orgarvojournals.orgmdpi.com Research suggests that NPD1 can repress NF-κB and other transcription factors, leading to the downregulation of pro-inflammatory genes. pnas.org In RPE cells, NPD1 has been shown to induce nuclear translocation and synthesis of cREL, a member of the NF-κB family, which in turn mediates the transcription of pro-survival genes like BIRC3. arvojournals.orgarvojournals.org This indicates that NPD1 activates NF-κB through an alternate route to canonical signaling. arvojournals.org
Anti-apoptotic Mechanisms and Cell Survival Promotion
NPD1 is a potent inhibitor of apoptosis and actively promotes cell survival in various cellular models, particularly under conditions of stress such as oxidative stress and exposure to amyloid-beta peptides. plos.orgebi.ac.ukjci.orggoogle.compnas.org
Regulation of Apoptotic Protein Expression (e.g., Bcl-2, Bcl-xl, Bax, Bik)
NPD1 influences the expression levels of key proteins belonging to the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. plos.orgkarger.comjci.orggoogle.compnas.orgwikipathways.orgresearchgate.netoncotarget.com NPD1 upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. plos.orgkarger.comjci.orggoogle.compnas.org Conversely, it downregulates the expression of pro-apoptotic proteins like Bax and Bik. plos.orgjci.orggoogle.compnas.orgresearchgate.net This shift in the balance between pro- and anti-apoptotic Bcl-2 family members favors cell survival and counteracts apoptosis induced by stressors like Aβ42 or oxidative stress. plos.orgjci.orggoogle.compnas.orgresearchgate.netcloudfront.net
Here is a table summarizing the observed effects of NPD1 on the expression of some key apoptotic proteins:
| Protein Name | Classification | Effect of NPD1 Treatment | Reference |
| Bcl-2 | Anti-apoptotic | Upregulation | plos.orgkarger.comjci.orggoogle.compnas.org |
| Bcl-xl | Anti-apoptotic | Upregulation | plos.orgkarger.comjci.orggoogle.compnas.org |
| Bax | Pro-apoptotic | Downregulation | plos.orgjci.orggoogle.compnas.orgresearchgate.net |
| Bik | Pro-apoptotic | Downregulation | plos.orgjci.orgresearchgate.net |
NPD1 also inhibits the translocation and oligomerization of Bax to the mitochondria, which is a critical step in initiating the mitochondrial apoptotic pathway. researchgate.net This action subsequently reduces the release of cytochrome c and decreases caspase-3 activation. plos.orggoogle.compnas.orgresearchgate.net
Activation of Pro-survival Kinase Pathways (e.g., PI3K/Akt, mTOR/p70S6K)
NPD1 promotes cell survival, in part, through the activation of key pro-survival kinase pathways, notably the PI3K/Akt and mTOR/p70S6K pathways. wikipathways.orgnih.govnih.govnih.govmedchemexpress.comconsensus.appmedsci.org Studies in RPE cells subjected to oxidative stress have shown that NPD1 treatment leads to increased phosphorylation and activation of Akt and p70S6K. nih.govnih.gov Inhibition of these pathways using pharmacological inhibitors like wortmannin (B1684655) (for PI3K) or rapamycin (B549165) (for mTOR) abolishes the protective effects of NPD1 against apoptosis, indicating that these pathways are crucial mediators of NPD1's pro-survival actions. nih.govresearchgate.net NPD1's interference appears to be upstream of PI3K and mTOR in these signaling cascades. nih.gov
Modulation of Amyloid Precursor Protein (APP) Processing and Amyloid-Beta Dynamics
NPD1 influences the processing of Amyloid Precursor Protein (APP), a key event in the generation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. plos.orgresearchgate.netnih.govresearchgate.netarvojournals.orgarvojournals.org NPD1 has been shown to modulate secretase-mediated APP processing, shifting the balance away from the amyloidogenic pathway towards the non-amyloidogenic pathway. plos.orgnih.govresearchgate.netarvojournals.orgarvojournals.org
Specifically, NPD1 suppresses the shedding of the toxic Aβ42 peptide by downregulating the activity and expression of β-secretase-1 (BACE1), the enzyme responsible for initiating the amyloidogenic cleavage of APP. plos.orgnih.govresearchgate.net Concurrently, NPD1 activates α-secretase (ADAM10), an enzyme involved in the non-amyloidogenic pathway, which leads to the production of soluble APPα (sAPPα), a neurotrophic and neuroprotective peptide. plos.orgnih.govresearchgate.netarvojournals.org This coordinated action of downregulating BACE1 and upregulating ADAM10 effectively redirects APP processing, reducing the generation of amyloidogenic Aβ peptides and increasing the production of protective sAPPα. plos.orgnih.govresearchgate.netarvojournals.orgarvojournals.org
Studies using human neural cells overexpressing mutant APP have confirmed that NPD1 treatment suppresses Aβ peptide release and elevates the generation of neurotrophic sAPPα. researchgate.netnih.gov The NPD1-mediated downregulation of BACE1 and Aβ42 peptide release may be, in part, dependent on the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). plos.orgnih.gov
| Protein/Peptide | Role in APP Processing | Effect of NPD1 Treatment | Reference |
| BACE1 | Initiates amyloidogenic path | Downregulation | plos.orgnih.govresearchgate.net |
| ADAM10 | Initiates non-amyloidogenic path | Activation | plos.orgnih.govresearchgate.net |
| Aβ42 | Amyloidogenic peptide | Decreased release | plos.orgresearchgate.netnih.gov |
| sAPPα | Non-amyloidogenic, neurotrophic peptide | Increased production | plos.orgresearchgate.netresearchgate.netarvojournals.org |
Downregulation of Beta-Secretase-1 (BACE1) Activity
Research indicates that Neuroprotectin D1 (NPD1) can suppress the activity of Beta-Secretase-1 (BACE1). wikipedia.orgplos.orgresearchgate.netnih.govnih.gov BACE1 is a key enzyme involved in the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing, initiating the cleavage that ultimately leads to the formation of amyloid-beta (Aβ) peptides, particularly Aβ42. mdpi.comresearchgate.net By downregulating BACE1, NPD1 contributes to a reduction in the initial cleavage of APP in this pathway. Studies in human neuronal-glial (HNG) cells and Alzheimer's disease models have demonstrated this inhibitory effect of NPD1 on BACE1 activity. plos.orgresearchgate.netnih.govnih.gov This action is considered a crucial mechanism by which NPD1 exerts its neuroprotective effects, particularly in the context of neurodegenerative conditions like Alzheimer's disease, where Aβ accumulation is a prominent feature. plos.orgresearchgate.net
Activation of Alpha-Secretase (ADAM10)
In parallel with its effect on BACE1, Neuroprotectin D1 (NPD1) has been shown to activate Alpha-Secretase, specifically A Disintegrin And Metalloprotease (ADAM10). wikipedia.orgplos.orgresearchgate.netnih.govnih.gov ADAM10 is a primary enzyme involved in the non-amyloidogenic pathway of APP processing. researchgate.net Cleavage of APP by ADAM10 occurs within the Aβ sequence, preventing the formation of intact Aβ peptides and instead generating soluble APP-alpha (sAPPα), a neurotrophic and protective fragment. wikipedia.orgplos.orgresearchgate.net The activation of ADAM10 by NPD1 promotes this beneficial cleavage pathway, further contributing to reduced Aβ production. wikipedia.orgplos.orgresearchgate.netnih.govnih.gov
Shifting APP Cleavage Towards Non-Amyloidogenic Pathways
The dual action of Neuroprotectin D1 (NPD1) in downregulating BACE1 activity and activating ADAM10 effectively shifts the proteolytic processing of Amyloid Precursor Protein (APP) away from the amyloidogenic pathway and towards the non-amyloidogenic pathway. wikipedia.orgplos.orgresearchgate.netnih.govnih.govresearchgate.netplos.org This redirection of APP cleavage is a critical mechanism for reducing the generation and subsequent accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42. wikipedia.orgplos.orgresearchgate.netnih.govnih.gov By promoting the non-amyloidogenic route, NPD1 favors the production of soluble sAPPα, which has its own neuroprotective properties. wikipedia.orgplos.orgresearchgate.netarvojournals.org This shift in APP processing is considered a significant contributor to NPD1's ability to protect neurons and potentially mitigate the progression of neurodegenerative processes associated with Aβ pathology. plos.orgresearchgate.net
Receptor-Mediated Actions (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation)
Neuroprotectin D1 (NPD1) is known to act as a ligand and agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a role in regulating various cellular processes, including inflammation, lipid metabolism, and cellular differentiation. plos.orgwikipedia.orgidrblab.netcdnsciencepub.com Studies suggest that the downregulation of BACE1 and the reduction of Aβ42 peptide release mediated by NPD1 may be dependent on PPARγ activation. plos.orgresearchgate.netnih.govnih.gov This indicates that at least some of the beneficial effects of NPD1 on APP processing and Aβ reduction are mediated through its interaction with PPARγ. Activation of neuronal PPARγ has also been shown to contribute to neuroprotection in models of cerebral ischemia. cdnsciencepub.com
Attenuation of Oxidative Stress and Enhancement of Neuronal Antioxidant Potential
Neuroprotectin D1 (NPD1) exhibits potent activity in counteracting oxidative stress and enhancing the antioxidant potential of neuronal cells. ebi.ac.ukpnas.orglsuhsc.edu Oxidative stress, resulting from an imbalance between reactive oxygen species production and antioxidant defenses, can lead to cellular damage, DNA fragmentation, and apoptosis. pnas.orglsuhsc.edu NPD1 has been shown to protect human retinal pigment epithelial (RPE) cells and neuronal cells from oxidative stress-induced apoptosis. ebi.ac.ukpnas.orglsuhsc.edu It can counteract DNA damage triggered by oxidative stress inducers like hydrogen peroxide (H2O2) and tumor necrosis factor alpha (TNFα). pnas.org Furthermore, NPD1 influences the expression of proteins involved in the apoptotic pathway, upregulating antiapoptotic proteins such as Bcl-2 and Bcl-xL, while decreasing the expression of proapoptotic proteins like Bax and Bad. pnas.org It also inhibits the activation of caspase-3, a key executioner enzyme in apoptosis. pnas.org Recent research also highlights that NPD1 can increase the production and availability of Iduna, a protein that facilitates DNA repair and protects against a form of programmed cell death by suppressing PARP, a destructive protein involved in cellular response to DNA damage. lsuhsc.edu These actions collectively contribute to NPD1's ability to preserve neuronal survival in the face of oxidative insult.
Preclinical Research Paradigms and Experimental Models for Neuroprotective Agents
In Vitro Experimental Models for Neurodegeneration Studies
In vitro models offer controlled environments to study specific cellular and molecular events involved in neurodegeneration and neuroprotection. They are valuable for initial screening and mechanistic investigations of potential therapeutic compounds. scielo.br
Neuronal and Glial Cell Culture Systems
Cell culture systems utilizing neuronal and glial cells are fundamental in vitro models for neurodegeneration research. These systems can include primary cultures derived from animal or human tissue, as well as immortalized cell lines. frontiersin.orgspringernature.com
Human Neuronal-Glial cells: Co-cultures of human neurons and glial cells, such as astrocytes and microglia, are used to better replicate the complex cellular interactions in the brain. plos.orgunimi.it Glial cells play crucial roles in maintaining neuronal function and responding to injury, and their interactions with neurons are important in neurodegenerative processes. springernature.comunimi.itfrontiersin.org Studies using human neuronal-glial cells can investigate how neuroprotective agents influence these interactions and protect neurons. plos.org
PC12 cells: Derived from a rat pheochromocytoma, PC12 cells can differentiate into neuron-like cells in the presence of nerve growth factor (NGF). frontiersin.org They are widely used to study neurotoxicity, neuroprotection, and neurosecretion, serving as a model for dopaminergic neurons. frontiersin.org For example, PC12 cells have been used to investigate the neuroprotective effects of compounds against aluminum-induced neurotoxicity and oxidative stress. mdpi.com
SH-SY5Y neuroblastoma cells: This human neuroblastoma cell line is another commonly used model, particularly in Parkinson's disease and Alzheimer's disease research. scielo.brfrontiersin.org SH-SY5Y cells can be differentiated to exhibit a more mature neuronal phenotype and are used to study mechanisms of neurodegeneration, protein aggregation (such as alpha-synuclein), and the protective effects of potential therapeutic agents against induced toxicity. scielo.bracs.org
BV-2 microglial cells: BV-2 cells are an immortalized murine microglial cell line. Microglia are the primary immune cells in the central nervous system and play a significant role in neuroinflammation, which contributes to neurodegenerative diseases. frontiersin.orgunimi.it BV-2 cells are used to study microglial activation, inflammatory responses, and the anti-inflammatory and neuroprotective effects of compounds. frontiersin.org For instance, BV-2 cells have been used to investigate the impact of compounds on microglial activation and inflammation in models of retinal neuronal injury. mdpi.com
These cell culture systems allow for the assessment of various endpoints, including cell viability, apoptosis, reactive oxygen species (ROS) production, and the expression of genes and proteins involved in neuroinflammatory and neurodegenerative pathways.
Induced Neurotoxicity Models
To evaluate the protective capacity of potential neuroprotective agents in vitro, neurotoxicity is experimentally induced using various insults that mimic aspects of neurological conditions.
Amyloid-beta induced toxicity: Amyloid-beta (Aβ) peptides, particularly Aβ1-42 oligomers, are key pathological features of Alzheimer's disease. plos.orgnih.gov Applying exogenous Aβ to neuronal cultures is a common method to induce neurotoxicity, characterized by reduced cell viability, increased apoptosis, and synaptic dysfunction. acs.orginnoprot.comfrontiersin.org Neuroprotective compounds are tested for their ability to prevent or reduce Aβ-induced damage. acs.orgfrontiersin.org Studies have shown that certain compounds can protect primary cortical and hippocampal neurons against Aβ toxicity. gov.nl.ca
Rotenone-induced toxicity: Rotenone (B1679576) is a mitochondrial complex I inhibitor that is used to model aspects of Parkinson's disease both in vitro and in vivo, as it can induce dopaminergic neuronal death and alpha-synuclein (B15492655) aggregation. frontiersin.org In cell cultures, rotenone exposure leads to oxidative stress and apoptosis. Neuroprotective agents are evaluated for their ability to counteract these effects.
Oxidative stress models: Oxidative stress, resulting from an imbalance between ROS production and antioxidant defenses, is a major contributor to neuronal damage in various neurological disorders. mdpi.commdpi.comscielo.br In vitro models induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or glutamate. nih.govmdpi.comfrontiersin.org The protective effects of compounds with antioxidant properties are assessed by measuring markers of oxidative damage and cell survival. mdpi.comfrontiersin.orgmdpi.com
In these induced neurotoxicity models, the efficacy of a potential neuroprotective agent like "beta-Neuroprotectin" (CID 443063) would be assessed by its ability to improve cell survival, reduce markers of apoptosis (e.g., caspase activation), decrease ROS production, and mitigate other indicators of cellular damage compared to untreated control groups exposed to the neurotoxic insult. innoprot.com
In Vivo Experimental Models of Neurological Insults and Disorders
Ischemia-Reperfusion Injury Models
Ischemia-reperfusion injury, occurring during stroke, involves the interruption of blood flow to the brain followed by its restoration, leading to neuronal damage. nih.govnih.gov
Middle Cerebral Artery Occlusion (MCAO): MCAO is a widely used model in rodents to simulate focal cerebral ischemia, mimicking ischemic stroke in humans. spandidos-publications.comresearchgate.netfrontiersin.org This model allows for the evaluation of neuroprotective interventions based on outcomes such as infarct volume (area of brain tissue damage) and neurological deficit scores. spandidos-publications.comfrontiersin.orgnih.gov Neuroprotective agents are administered before or after the ischemic event to assess their ability to reduce brain damage and improve functional recovery. nih.govnih.govmdpi.comj-stroke.org For instance, studies have investigated the neuroprotective effects of various compounds, including those influencing oxidative stress and inflammation, in MCAO models. scielo.brnih.gov
Transient forebrain ischemia: This model typically involves occluding the carotid arteries, leading to a more global reduction in blood flow to the forebrain. It is used to study neuronal vulnerability in areas like the hippocampus.
In these models, the potential neuroprotective effect of "this compound" (CID 443063) would be evaluated by measuring the reduction in infarct volume, improvement in neurological function (e.g., motor skills, cognitive performance), and potentially assessing histological markers of neuronal survival and inflammation in brain tissue. spandidos-publications.comfrontiersin.org
Models of Neurodegenerative Diseases
Animal models have been developed to replicate key pathological features of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org
Alzheimer's Disease mouse models: Transgenic mouse models overexpressing genes associated with familial AD (e.g., amyloid precursor protein (APP), presenilin 1 (PS1), tau) are commonly used to study amyloid plaque formation, tau pathology, neuroinflammation, and cognitive deficits. plos.orgfrontiersin.orgpnas.org Neuroprotective agents are tested for their ability to reduce amyloid burden, prevent tau hyperphosphorylation, mitigate neuroinflammation, and improve cognitive function in behavioral tests (e.g., Morris water maze). acs.orgfrontiersin.orgpnas.org
Parkinson's Disease mouse models: PD models often involve the administration of neurotoxins like MPTP or rotenone, which selectively target dopaminergic neurons in the substantia nigra, leading to motor deficits. frontiersin.org Transgenic models expressing mutated forms of proteins like alpha-synuclein are also used. scielo.br Neuroprotective strategies are assessed for their ability to prevent dopaminergic neuronal loss, reduce alpha-synuclein aggregation, and improve motor performance. frontiersin.org
Studying "this compound" (CID 443063) in these models would involve administering the compound to diseased animals and evaluating its impact on disease progression using a combination of behavioral, histological, and biochemical assessments.
Traumatic Brain Injury Models
Traumatic brain injury (TBI) involves sudden damage to the brain, leading to a cascade of secondary injuries including neuroinflammation, oxidative stress, and neuronal death. frontiersin.orgmdpi.com
Animal models of TBI, such as controlled cortical impact (CCI) or fluid percussion injury (FPI), are used to reproduce aspects of human TBI. frontiersin.orgnih.gov These models allow researchers to study the acute and chronic consequences of brain injury and evaluate the effectiveness of neuroprotective interventions in reducing tissue damage, inflammation, and functional deficits. frontiersin.orgmdpi.commarionegri.it Outcomes measured in TBI models include lesion volume, neuronal survival, glial activation, and behavioral impairments (e.g., motor coordination, cognitive function). frontiersin.orgmdpi.commdpi.com
In the context of TBI, "this compound" (CID 443063) could be investigated for its potential to mitigate secondary injury mechanisms and improve outcomes in these animal models. mdpi.com
Based on the available scientific literature, information specifically and solely focused on a chemical compound referred to as "this compound" is extremely limited. Searches indicate that "this compound" is associated with the peptide sequence (D)-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-NH2 and the CAS number 127634-29-1. invivochem.cnbio-fount.com This compound has been reported to inhibit [3H]TCP binding and provide protection against NMDA-mediated neuronal cell death at low concentrations. invivochem.cnbio-fount.com
However, detailed research findings specifically applying the preclinical methodologies outlined, such as extensive histopathological and morphological assessments, comprehensive biochemical marker analyses (beyond the mentioned [3H]TCP binding), gene expression and protein analysis techniques, or detailed evaluations of functional outcomes in various animal models, were not found in sufficient detail within the accessible literature for this specific compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the preclinical research paradigms and experimental models, particularly the methodological approaches (Sections 3.3.1 - 3.3.4), for "this compound" due to the lack of publicly available detailed research data on these specific aspects for this compound.
Structure Activity Relationships Sar in Neuroprotective Compounds
SAR of NPD1 and Related Docosanoids
Neuroprotectin D1 (NPD1), also known as Protectin D1 (PD1), is a specialized proresolving mediator derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). wikipedia.orgebi.ac.uk Docosanoids are signaling molecules produced by the oxygenation of 22-carbon essential fatty acids, particularly DHA. wikidoc.org NPD1 is characterized by its aliphatic acyclic alkene structure, 22 carbons in length, with two hydroxyl groups at the 10 and 17 positions and a carboxylic acid group at position 1. wikipedia.org Specifically, NPD1 is the 10R,17S-dihydroxy-docosa-4Z,7Z,11E,13E,15Z,19Z-hexaenoic acid stereoisomer. nih.gov
NPD1 exhibits potent anti-inflammatory, anti-apoptotic, and neuroprotective activities. wikipedia.orgebi.ac.uk Its synthesis is an endogenous neuroprotective mechanism activated in response to conditions like uncompensated oxidative stress, seizures, brain ischemia-reperfusion, and neurotrophins. ebi.ac.uktandfonline.com Research indicates that NPD1 promotes brain cell survival by inducing anti-apoptotic and neuroprotective gene expression programs that suppress neurotoxicity. jci.org It has been shown to downregulate pro-apoptotic proteins like Bax and Bad while upregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. wikipedia.orgjci.orggoogle.com Furthermore, NPD1 can modulate amyloid-beta (Aβ) processing, decreasing Aβ42 content in neuronal tissues and inhibiting its secretion. wikipedia.orgjci.orggoogle.complos.org It also represses Aβ42-triggered activation of proinflammatory genes. jci.org
The specific stereochemistry of the hydroxyl groups at positions 10 and 17 is critical for NPD1's biological activity. Docosanoids, including NPD1 and the 17S series resolvins, demonstrate potent activity in the picomolar range. wikidoc.org The presence of the conjugated double bond system is also a defining feature of protectins like NPD1. ebi.ac.uk
SAR of Betalains (B12646263) and Neuroprotective Efficacy
Betalains are natural pigments found in plants, notably in beetroot. wikipedia.orgcartrite.co.uk They are characterized by carboxylic functional groups, differentiating them structurally from anthocyanins which have hydroxyl functional groups. researchgate.net Betalains, including betanin and betanidin (B1384155) (the aglycone of betanin), possess significant antioxidant and anti-inflammatory properties. researchgate.netnih.govnih.gov These properties contribute to their potential neuroprotective effects by mitigating oxidative stress and inflammation, which are key factors in neurodegenerative diseases. nih.govnih.gov
Studies suggest that betalains can protect brain tissues from oxidative stress and inflammation. nih.gov Betanin, specifically, has been shown to improve brain antioxidant status, potentially offering neuroprotection against induced neurodegeneration in animal models. nih.gov The strong antioxidant properties of betalains are attributed to the presence of betacyanins, such as betanidin and betanin. nih.gov While detailed SAR studies specifically linking betalain structure to neuroprotective efficacy are less extensively documented compared to other classes, their potent radical scavenging activity, mediated by their chemical structure, is considered a primary mechanism for their observed neuroprotective potential. sci-hub.semdpi.com
SAR of Estrogen Receptor Beta (ERβ) Ligands and Neuroprotection
Estrogen receptors (ERs), particularly ERβ, play significant roles in the nervous system and are involved in neuroinflammatory responses. jst.go.jp Ligands that selectively target ERβ have garnered interest for their potential neuroprotective applications. The neuroprotective effects of some compounds, including certain phytoestrogens, are thought to be related to their interaction with estrogen receptors. nih.gov
Structure-activity relationship studies of phytoestrogens and related isoflavone (B191592) analogs have highlighted the importance of the C-ring structure of isoflavonoids for ER activity and selectivity. jst.go.jpjst.go.jpsookmyung.ac.kr Docking studies suggest specific binding modes within the ERα and ERβ ligand-binding domains. jst.go.jpjst.go.jp For instance, saturation of the C-ring in isoflavonoids has been shown to enhance ERβ activity and selectivity. jst.go.jp Phytoestrogens commonly possess phenolic hydroxyl groups that can form hydrogen bonds with key amino acid residues in the ER ligand-binding domain. jst.go.jp
Compounds like equol, a metabolite of the phytoestrogen daidzein, have demonstrated potent ERα/β agonism with selectivity for ERβ and exhibit neuroprotective activity. jst.go.jpjst.go.jpsookmyung.ac.kr This suggests that specific structural features influencing ERβ binding contribute to their neuroprotective effects, potentially by modulating neuroinflammatory pathways and inhibiting neuronal apoptosis. jst.go.jpnih.gov
SAR of Other Classes of Neuroprotective Agents (e.g., Aurones, Coumarins, Phytoestrogens)
Beyond the classes discussed above, other natural and synthetic compounds, including aurones, coumarins, and phytoestrogens, are being investigated for their neuroprotective properties, with SAR studies providing insights into their mechanisms of action.
Aurones: Aurones are a class of flavonoids characterized by a benzylidene-benzofuranone skeleton. While not as extensively studied for neuroprotection as other flavonoids like quercetin, their structural features, particularly the presence and arrangement of hydroxyl groups and the degree of unsaturation, are known to influence their antioxidant and anti-inflammatory activities, which are relevant to neuroprotection.
Coumarins: Coumarins are naturally occurring compounds containing a benzopyrone structure. fishersci.senih.gov They have demonstrated various biological activities, including antioxidant and anti-inflammatory effects. The SAR of coumarins for neuroprotection is an active area of research. Modifications to the coumarin (B35378) core structure, such as the addition of hydroxyl, methoxy, or prenyl groups at different positions, can significantly impact their biological activity, including their ability to cross the blood-brain barrier and interact with targets relevant to neuroprotection.
Advanced Research Methodologies in Neuroprotection Studies
Molecular Docking and Computational Approaches for Target Identification and Compound Optimization
Computational approaches, particularly molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery and neuroprotection research nih.govmdpi.comresearchgate.net. These in silico methods facilitate the identification of potential drug targets and the optimization of lead compounds by predicting their interactions with biological macromolecules at a molecular level nih.govnih.gov.
Molecular docking predicts the preferred orientation and binding affinity of a ligand (a potential drug molecule) to a receptor (a protein target) nih.govnih.gov. This allows researchers to virtually screen large libraries of compounds to identify those most likely to bind to a specific neuroprotection-related target, such as enzymes involved in inflammation, oxidative stress, or protein aggregation mdpi.comnrfhh.comresearchgate.net. For instance, molecular docking studies have been used to investigate the inhibitory potential of compounds against enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease mdpi.commdpi.com. One study utilized molecular docking to evaluate the ability of betanin, a natural compound, to inhibit beta-amyloid aggregation, a key pathological feature of Alzheimer's mdpi.com. Another research effort employed molecular docking and dynamics to explore the neuroprotective mechanisms of diosgenin (B1670711) and pterostilbene (B91288) by assessing their binding affinities to targets such as β-secretase, GSK-3β, TNF-α, and IL-6, revealing potential multi-target effects relevant to diabetes-associated Alzheimer's disease herbmedpharmacol.com.
Computational approaches extend beyond docking to include virtual screening, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations mdpi.comresearchgate.net. Virtual screening helps prioritize compounds for experimental testing based on predicted binding affinities nih.gov. QSAR models correlate chemical structures with biological activity, aiding in the design of more potent and selective compounds mdpi.com. Molecular dynamics simulations provide insights into the stability of protein-ligand complexes and the dynamic behavior of biological systems, offering a more realistic view of interactions over time nih.govherbmedpharmacol.com. These methods collectively accelerate the identification of promising neuroprotective candidates and guide the structural modification of existing compounds to enhance their efficacy and target specificity rroij.commichaeljfox.org. A computational approach involving screening the "human pocketome" has been used to identify potential protein targets and pathways for compounds in the context of neurological disorders like Rett syndrome, demonstrating the power of these methods in uncovering mechanisms of action nih.gov.
The application of these computational techniques is highly relevant to studying lipid mediators like Neuroprotectin D1. While specific examples of molecular docking studies directly on NPD1 targets were not extensively detailed in the search results, these methodologies could be applied to investigate how NPD1 interacts with its known or putative receptors and enzymes involved in its synthesis and metabolism, such as PPARγ or lipoxygenases plos.orgwikipedia.org. This could provide valuable atomic-level insights into its mechanism of action and potentially inform the design of NPD1 mimetics or analogs with improved properties.
Lipidomics and Proteomics in Decoding Neuroprotective Pathways
Lipidomics and proteomics are powerful high-throughput technologies that enable comprehensive analysis of lipids and proteins within a biological system, respectively mdpi.comnih.gov. Applied to neuroprotection research, these 'omics' approaches help to decode the complex molecular pathways involved in neuronal survival, inflammation resolution, and tissue repair.
Lipidomics: As the brain is highly enriched in lipids, lipidomics plays a crucial role in understanding brain function and dysfunction in neurological diseases mdpi.commdpi.com. Neuroprotectin D1 itself is a lipid mediator derived from DHA, making lipidomic analysis particularly relevant to its study plos.orgwikipedia.org. Lipidomic profiling can identify changes in the abundance of various lipid species in response to neuro insults or neuroprotective interventions mdpi.combohrium.com. For instance, lipidomics has been used to investigate alterations in lipid metabolism in neurodegenerative disorders like Huntington's disease and Alzheimer's disease mdpi.combohrium.combiorxiv.org. Studies have shown that disruptions in specific lipid classes, such as sphingolipids and glycerophospholipids, are associated with neurodegeneration, while certain lipids, including sphingomyelin (B164518) and specific polyunsaturated fatty acids (PUFAs), appear to have neuroprotective properties mdpi.commdpi.com. By analyzing the lipid profiles in models of neurological injury or disease treated with neuroprotective agents like NPD1, researchers can identify which lipid pathways are modulated, providing insights into the mechanisms of protection. Integrated lipidomics and proteomics approaches have been used to investigate the neuroprotective effects of compounds, revealing the involvement of pathways like sphingolipid metabolism and mitochondrial function researchgate.net.
Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions nih.gov. In neuroprotection research, proteomics can identify protein targets of neuroprotective compounds, reveal altered signaling pathways, and uncover biomarkers of neuroprotection mdpi.commedrxiv.orgmdpi.comnih.gov. Quantitative proteomics techniques, such as using isobaric tandem mass tags (TMT), allow for the simultaneous identification and quantification of thousands of proteins across different experimental conditions mdpi.com. This can help pinpoint which proteins are upregulated or downregulated in response to a neuroprotective stimulus or in a disease state mdpi.commedrxiv.org. For example, proteomic analysis has been used to investigate the effects of neuroprotective agents like melatonin (B1676174) on protein markers associated with Alzheimer's disease pathways, neuronal synapses, apoptosis, and mitochondrial function nih.gov. Another proteomic investigation explored the neuroprotective effects of a fucoidan (B602826) compound, revealing modulation of proteins involved in oxidative stress, neuroinflammation, and neurotransmitter regulation mdpi.com. By comparing the proteomic profiles of treated versus untreated neuronal cells or animal models, researchers can gain a comprehensive view of the protein networks affected by neuroprotective interventions, including those potentially modulated by NPD1. Integrated proteomics and lipidomics studies offer a more holistic understanding by linking changes in protein expression to alterations in lipid metabolism, providing a more complete picture of the neuroprotective response researchgate.net.
Collectively, lipidomics and proteomics provide complementary views of the molecular landscape in neuroprotection. Lipidomics highlights changes in the lipid environment and signaling molecules, while proteomics reveals alterations in protein machinery and pathways. The integration of these two approaches offers a powerful strategy to comprehensively decode the intricate molecular mechanisms underlying neuroprotection and the actions of compounds like NPD1.
Advanced Imaging Techniques for Assessing Neuroprotection in Preclinical Models
Advanced imaging techniques are essential for non-invasively assessing the structural, functional, and metabolic changes in the brain in preclinical models of neurological disorders and for evaluating the efficacy of neuroprotective strategies neurology.orgfrontiersin.orgfrontiersin.orgnews-medical.net. These techniques provide valuable longitudinal data, allowing researchers to track disease progression and the effects of interventions over time.
Magnetic Resonance Imaging (MRI) is a versatile tool in preclinical neuroimaging, offering various contrasts to assess different aspects of brain tissue frontiersin.orgnews-medical.net. Standard MRI sequences (T1-weighted and T2-weighted) provide high-resolution anatomical images, useful for detecting structural changes like brain atrophy or lesion volume, which can serve as indicators of neuroprotection frontiersin.orgnews-medical.net.
More advanced MRI techniques offer deeper insights:
Diffusion MRI (dMRI): Techniques like Diffusion Tensor Imaging (DTI) and more complex models can assess microstructural changes in brain tissue, such as alterations in white matter integrity, axon density, and myelination neurology.orgfrontiersin.org. These measures are sensitive to neuronal damage and can be used to evaluate the protective effects of interventions on neuronal fibers neurology.orgfrontiersin.org.
Functional MRI (fMRI): fMRI measures brain activity by detecting changes in blood flow (BOLD signal) news-medical.net. It can be used to assess functional connectivity and identify alterations in neural circuits in disease models, providing insights into the functional consequences of neurodegeneration and the potential for functional recovery following neuroprotective treatment news-medical.net.
Magnetic Resonance Spectroscopy (MRS): MRS allows for the non-invasive measurement of brain metabolites, such as N-acetylaspartate (NAA, a neuronal marker), creatine, choline, and lactate (B86563) frontiersin.org. Changes in metabolite levels can indicate neuronal health, energy metabolism dysfunction, or inflammation, offering metabolic markers of neuroprotection frontiersin.org.
Perfusion Imaging: Techniques like arterial spin labeling (ASL) or dynamic susceptibility contrast (DSC) MRI measure cerebral blood flow and volume frontiersin.orgahajournals.org. Alterations in perfusion are common in many neurological conditions, and imaging these changes can help assess the impact of neuroprotective agents on vascular health and tissue perfusion frontiersin.orgahajournals.org.
Positron Emission Tomography (PET) is another powerful imaging modality used in preclinical neuroprotection studies news-medical.net. PET utilizes radioactive tracers that bind to specific molecules or receptors, allowing for the visualization and quantification of various biological processes, including glucose metabolism, inflammation, and neurotransmitter activity news-medical.net. For example, PET with appropriate tracers can be used to assess synaptic density, amyloid plaque load, or neuroinflammation in animal models of neurodegenerative diseases, providing direct measures of disease pathology and the effects of neuroprotective interventions. The combination of PET and MRI (PET/MRI) allows for simultaneous acquisition of metabolic/functional and anatomical data, providing a more comprehensive picture news-medical.net.
Emerging Concepts and Future Research Directions
Identification and Development of Novel Neuroprotective Compounds
The ongoing search for novel compounds with neuroprotective properties is a cornerstone of future research. This involves high-throughput screening of chemical libraries, rational drug design based on a deeper understanding of pathological pathways, and the exploration of natural products. The identification of beta-Neuroprotectin, with its reported activity against NMDA-mediated excitotoxicity, exemplifies the discovery of compounds that interact with specific neurotoxic mechanisms. Future research in this area will likely focus on identifying compounds with enhanced potency, specificity, and favorable pharmacokinetic profiles, potentially building upon the structural or functional aspects of existing leads like this compound.
Multi-Targeting Strategies for Complex Neurodegenerative Pathologies
Neurodegenerative diseases typically involve multiple interconnected pathological processes, including oxidative stress, inflammation, protein aggregation, and excitotoxicity. Consequently, single-target therapies have often shown limited success. Future directions emphasize the development of multi-targeting strategies that simultaneously address several key pathways. A compound like this compound, primarily noted for its anti-excitotoxic effects, could potentially be integrated into multi-modal therapeutic approaches. Research could explore combinations of this compound with agents targeting inflammation, oxidative stress, or protein clearance to achieve more comprehensive neuroprotection. The rationale is that hitting multiple targets concurrently may offer synergistic benefits and better address the complex nature of neurodegeneration.
Exploration of Epigenetic Modulations in Neuroprotection
Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression and can influence neuronal survival and plasticity. Emerging research is exploring how epigenetic modulation can be harnessed for neuroprotection. This involves identifying epigenetic targets that, when modified, can enhance endogenous neuroprotective pathways or suppress detrimental gene expression. While there is no current public information linking this compound directly to epigenetic modulation, future research could investigate whether this compound, or derivatives thereof, might indirectly influence epigenetic processes through their effects on cellular signaling pathways related to excitotoxicity or cell survival.
Gene-Based Approaches to Enhance Endogenous Neuroprotective Pathways
Gene therapy holds promise for delivering therapeutic genes that can bolster the brain's intrinsic defense mechanisms. This includes introducing genes that encode neurotrophic factors, anti-apoptotic proteins, or enzymes involved in detoxification pathways. invivochem.cn Another approach involves using gene editing techniques to correct genetic defects contributing to neurodegeneration or to enhance the expression of endogenous neuroprotective genes. While this compound is a small molecule, research could explore whether its activity intersects with gene-based strategies. For instance, investigating if this compound influences the expression of genes related to NMDA receptor function or downstream survival pathways could reveal potential synergistic opportunities with gene therapies.
Deciphering Intricate Signaling Networks in Neuroprotection
Neuronal survival and death are governed by complex intracellular signaling networks. Future research aims to fully decipher these networks to identify critical nodes that can be targeted for therapeutic intervention. This involves advanced techniques such as phosphoproteomics and systems biology approaches. Understanding how compounds like this compound interact with specific components of these signaling cascades, particularly those downstream of NMDA receptor activation and involved in excitotoxic cell death, is crucial. chem960.comnih.govchem960.com Detailed research into the specific signaling pathways modulated by this compound could reveal novel targets or provide insights into optimizing its neuroprotective effects.
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Guidance :
- Use open-source tools (e.g., R, Python) for data analysis and share code via GitHub. Pre-register protocols on platforms like Open Science Framework. Include negative controls (e.g., vehicle-treated cohorts) and positive controls (e.g., known neuroprotectants like riluzole) in all experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
